10'-bromo-3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]
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Overview
Description
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a triazino-benzoxazepine core, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazino Core: The triazino core can be synthesized by reacting appropriate amines with cyanogen bromide under controlled conditions.
Introduction of the Benzoxazepine Ring: This step involves cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.
Bromination and Thiolation: The introduction of the bromo and ethylthio groups is achieved through bromination and thiolation reactions, respectively. Bromination can be carried out using bromine or N-bromosuccinimide (NBS), while thiolation involves the use of ethylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated products
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **10-Bromo-3-(methylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane)
- **10-Bromo-3-(ethylthio)-6-(3-thienyl)-6,7-dihydro([1,2,4]triazino[5,6-d][3,1]benzoxazepine)
- **10-Bromo-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro([1,2,4]triazino[5,6-d][3,1]benzoxazepine)
Uniqueness
10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1’-cyclohexane) is unique due to its spiro linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H19BrN4OS |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
10-bromo-3-ethylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane] |
InChI |
InChI=1S/C17H19BrN4OS/c1-2-24-16-19-15-14(21-22-16)12-10-11(18)6-7-13(12)20-17(23-15)8-4-3-5-9-17/h6-7,10,20H,2-5,8-9H2,1H3 |
InChI Key |
AXORZNSBNVHLQU-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCCC4)N=N1 |
Canonical SMILES |
CCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC4(O2)CCCCC4)N=N1 |
Origin of Product |
United States |
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